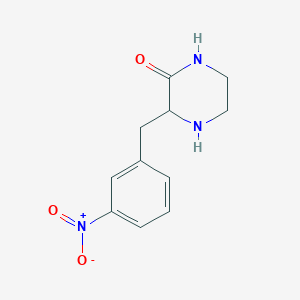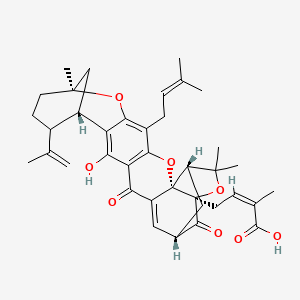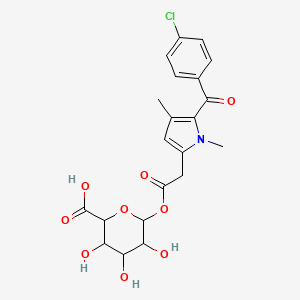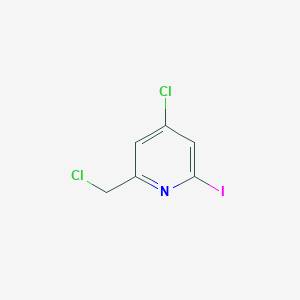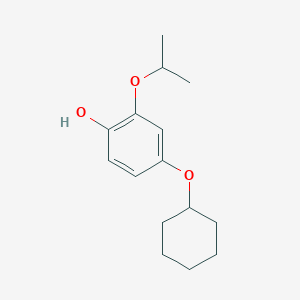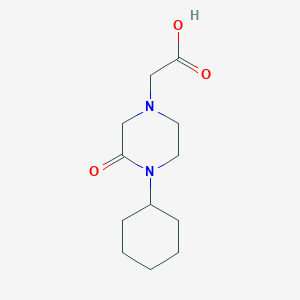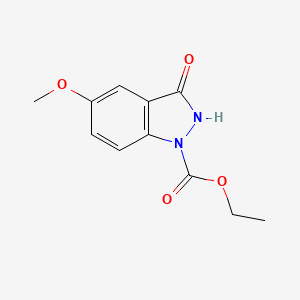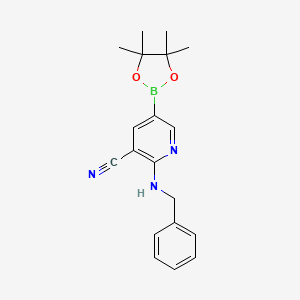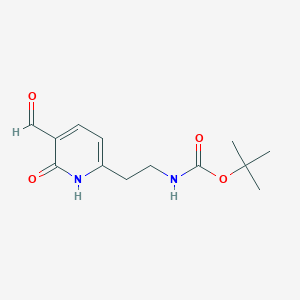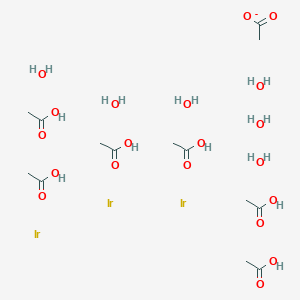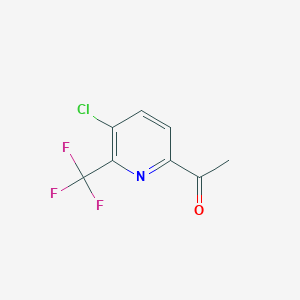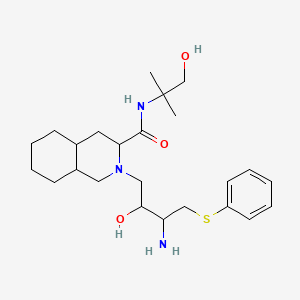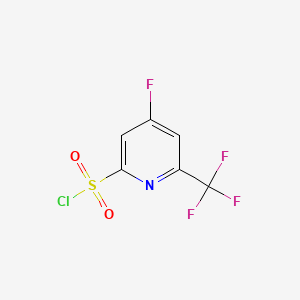
4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated pyridine derivative. The presence of fluorine atoms and a sulfonyl chloride group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications. The compound is known for its reactivity and stability, which are essential for its use in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as metal halides (e.g., FeBr3, AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as DMF or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products Formed:
Aminopyridines: Formed through amination reactions.
Sulfonamides: Resulting from the reaction with amines.
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophiles.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluoropyridine structure but lacks the sulfonyl chloride group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar sulfonyl chloride functionality but with a benzene ring instead of pyridine.
Uniqueness: 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of fluorine atoms and the sulfonyl chloride group on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C6H2ClF4NO2S |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-15(13,14)5-2-3(8)1-4(12-5)6(9,10)11/h1-2H |
InChI Key |
QTZRRNRRGGTFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



